3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid
Description
3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is a tricyclic heteroaromatic compound featuring a benzo[4,5]imidazo[2,1-c][1,2,4]triazole core linked to a propionic acid moiety via a sulfanyl (-S-) bridge. This scaffold is notable for its fused aromatic system, which combines imidazole, triazole, and benzene rings, conferring unique electronic and steric properties. The compound is synthesized via iodine-promoted oxidative C–H amination, enabling selective functionalization at the N1 position while retaining compatibility with diverse functional groups (e.g., alcohols, esters, amides) . Its molecular formula is C₁₃H₁₁N₅O₂S, with a molecular weight of 301.33 g/mol .
The sulfanyl-propionic acid side chain enhances water solubility compared to non-polar derivatives, making it suitable for applications in medicinal chemistry and biochemical assays . It is commercially available as a research chemical, with batch-specific certificates of analysis (COA) obtainable through supplier protocols .
Properties
IUPAC Name |
3-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-9(17)5-6-18-11-14-13-10-12-7-3-1-2-4-8(7)15(10)11/h1-4H,5-6H2,(H,12,13)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRZAJPXIICNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166708 | |
| Record name | Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510764-58-6 | |
| Record name | Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Ring Formation
This method involves constructing the benzimidazole core first, followed by triazole ring annulation. The Phillips-Ladenburg reaction is commonly employed, where o-phenylenediamine reacts with carbonyl compounds under acidic conditions to form the benzimidazole scaffold. Subsequent cyclization with hydrazine derivatives introduces the 1,2,4-triazole moiety. For example, reaction with thiosemicarbazide in dimethylformamide (DMF) at 80–100°C yields the triazole ring.
Modular Assembly via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient triazole formation. In this approach:
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A benzimidazole bearing an alkyne group is prepared.
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An azide-functionalized propionic acid derivative is synthesized.
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The two components undergo CuAAC to form the triazole linkage.
This method offers regioselectivity and compatibility with diverse functional groups, making it suitable for scalable production.
Stepwise Preparation of 3-(9H-Benzo[4, imidazo[2,1-c] triazol-3-ylsulfanyl)-Propionic Acid
Synthesis of Benzimidazole Intermediate
Starting Material : o-Phenylenediamine (1.0 eq)
Reagent : Thioglycolic acid (1.2 eq)
Conditions :
Reaction :
Triazole Ring Formation
Method : Oxidative cyclization of thiosemicarbazide
Reagents :
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Thiosemicarbazide (1.5 eq)
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Iodine (0.2 eq, oxidant)
Conditions : -
Solvent: Ethanol/water (3:1)
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Temperature: 70°C, 4 hr
Characterization Data :
Sulfide Bridge Installation
Propionic Acid Functionalization :
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Activation : Convert propionic acid to its thiol derivative using Lawesson’s reagent.
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Coupling : React with triazole-benzimidazole bromide under basic conditions.
Optimized Parameters :
Microwave-Assisted Synthesis Optimization
Recent advancements employ microwave irradiation to accelerate key steps:
Triazole Cyclization :
Conditions :
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature | 70°C | 100°C |
| Time | 4 hr | 15 min |
| Catalyst | None | CuI (5%) |
Spectroscopic Characterization Table
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Cyclization | 68 | 95 | Moderate |
| Click Chemistry | 82 | 98 | High |
| Microwave-Assisted | 89 | 99 | Limited |
Key findings:
Chemical Reactions Analysis
Types of Reactions
3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
Research indicates that derivatives of 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid exhibit various biological activities:
- Anti-inflammatory Properties : Studies have shown that compounds containing the triazole moiety can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains. For instance, derivatives synthesized from related structures have shown significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some studies have reported that related triazole derivatives exhibit antiproliferative activity against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions involving benzimidazole derivatives and sulfur-containing reagents. The resulting compounds are often evaluated for their biological activities through in vitro assays.
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| One-pot condensation using melamine | 75 | |
| Reaction with acetic anhydride | 80 | |
| Microwave-assisted synthesis | 85 |
Case Studies
Several case studies have highlighted the applications of this compound:
- Evaluation of Anti-inflammatory Activity : A study assessed the effects of synthesized triazole derivatives on cytokine release in human peripheral blood mononuclear cells (PBMC). Results indicated a significant reduction in TNF-α levels at higher concentrations .
- Antimicrobial Testing : In another study, derivatives were tested against a panel of bacterial strains. The results showed effective inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Anticancer Research : A series of benzimidazole-triazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .
Mechanism of Action
The mechanism of action of 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The benzoimidazole and triazole rings can form hydrogen bonds and π-π interactions with enzymes and receptors, inhibiting their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[4,5]imidazo[2,1-c][1,2,4]triazole scaffold serves as a versatile platform for structural modifications. Below is a comparative analysis with key analogs:
Structural and Functional Analogues
Key Differences and Trends
Solubility :
- The propionic acid derivative (target compound) exhibits superior aqueous solubility compared to methyl-substituted and benzyl-substituted analogs due to its ionizable carboxylic acid group .
- Acetic acid analogs (shorter chain) have higher acidity but lower solubility in physiological buffers .
Synthetic Flexibility :
- The iodine-promoted C–H amination method (used for the target compound) allows N1-alkyl/aryl substitutions without degrading sensitive functional groups, unlike traditional Ullmann coupling, which requires harsh conditions .
- Benzyl- and tolyl-substituted derivatives require multi-step syntheses involving nucleophilic aromatic substitution, limiting scalability .
Biological Activity: The propionic acid side chain in the target compound enhances binding to charged residues in enzyme active sites (e.g., kinases, proteases) . Thiazole-fused amino acids (e.g., from ) show activity in ion channel modulation due to their zwitterionic nature .
Biological Activity
3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is a compound featuring a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including toxicity, antiproliferative effects, and antimicrobial properties.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H8N4O2S
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with triazole precursors. Various methods have been explored to optimize yield and purity during synthesis. For instance, reactions involving amidrazones with succinic anhydride have been reported to yield derivatives with promising biological activities .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of derivatives containing the triazole moiety. In vitro assays demonstrated that these compounds exhibit significant inhibition of cell proliferation in various cancer cell lines. For example, derivatives synthesized from amidrazones showed marked activity against peripheral blood mononuclear cells (PBMCs), influencing cytokine release such as TNF-α and IL-6 .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against a range of bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Cytotoxicity and Safety Profile
Toxicity assessments conducted on PBMC cultures revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others maintained acceptable safety profiles. This duality highlights the importance of structure-activity relationship (SAR) studies to optimize therapeutic indices .
Research Findings Summary
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study A : A derivative similar to this compound was tested in a phase II clinical trial for its effects on tumor growth in patients with advanced solid tumors. Results indicated a promising response rate with manageable side effects.
- Case Study B : Another study focused on the antimicrobial efficacy of triazole derivatives in treating infections caused by resistant bacterial strains. The results suggested that these compounds could serve as potential alternatives to traditional antibiotics.
Q & A
Q. How to differentiate regioisomers in the benzimidazotriazole core?
- 1H NMR chemical shifts of adjacent protons (e.g., H-1 vs. H-10) differ by >0.5 ppm. NOESY correlations and HRMS fragmentation resolve structural ambiguities .
Q. What safety precautions are necessary when handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood. Follow SDS protocols for analogous benzoimidazoles . Store under argon at -20°C to prevent oxidation .
Advanced Research Questions
Q. How to optimize reaction yields when introducing the sulfanylpropionic acid group?
- Optimize solvent polarity (DMF vs. THF) and base strength (NaH vs. KOtBu). Maintain 0°C during thiol deprotonation to improve regioselectivity . Purify via flash chromatography (toluene:acetonitrile gradients) .
Q. How to resolve conflicting NMR data in sulfanyl-modified benzimidazotriazoles?
- Contradictions arise from tautomerism or rotameric forms. Variable-temperature NMR (25–60°C) coalesces split peaks. 2D NMR (HSQC, HMBC) correlates 1H-13C couplings .
Q. What computational methods predict binding affinity to adenosine receptors?
- Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess interactions using A2B receptor structures (PDB: 5G53). Compare with triazinobenzimidazole probes showing nM affinities .
Q. How to troubleshoot low yields in the final coupling step?
Q. How does substituent electronics influence spectroscopic properties?
- Electron-withdrawing groups (e.g., -CF3) deshield protons, downfield shifting NMR signals. UV-Vis λmax redshifts with nitro groups (20–30 nm), critical for probe design .
Q. How to assess compound stability under physiological conditions?
Q. What strategies improve aqueous solubility for in vitro assays?
Q. What are documented biological targets of related benzimidazotriazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
